molecular formula C14H13ClN2O4S B11519500 ethyl 2-(acetylamino)-7-chloro-6-[(E)-(hydroxyimino)methyl]-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-chloro-6-[(E)-(hydroxyimino)methyl]-1-benzothiophene-3-carboxylate

Cat. No.: B11519500
M. Wt: 340.8 g/mol
InChI Key: XGIACSOYPQZQSD-OMCISZLKSA-N
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Description

ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of various functional groups, including a chloro group, an acetamido group, a hydroxyimino group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoacetophenone and thiourea, under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Hydroxyimino Group Formation: The hydroxyimino group can be formed through an oximation reaction using hydroxylamine hydrochloride.

    Esterification: The final esterification step involves reacting the intermediate with ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the hydroxyimino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the benzothiophene core.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the hydroxyimino group may interact with metal ions in enzyme active sites, while the acetamido group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 7-CHLORO-2-AMINO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of an acetamido group.

    ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-SULFONATE: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

ETHYL 7-CHLORO-2-ACETAMIDO-6-[(E)-(HYDROXYIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, acetamido, hydroxyimino, and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 2-acetamido-7-chloro-6-[(E)-hydroxyiminomethyl]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H13ClN2O4S/c1-3-21-14(19)10-9-5-4-8(6-16-20)11(15)12(9)22-13(10)17-7(2)18/h4-6,20H,3H2,1-2H3,(H,17,18)/b16-6+

InChI Key

XGIACSOYPQZQSD-OMCISZLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)/C=N/O)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NO)NC(=O)C

Origin of Product

United States

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